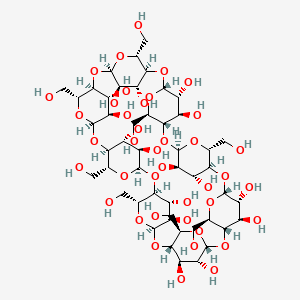

gamma-Cyclodextrin

Descripción

Propiedades

IUPAC Name |

5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKUKQHKKVTYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Production and Biosynthesis Pathways of Gamma Cyclodextrin

Biocatalytic Synthesis from Starch Utilizing Cyclodextrin (B1172386) Glycosyltransferase (CGTase)

The biocatalytic synthesis of γ-CD involves the enzymatic treatment of liquefied starch with CGTase google.com. Starch, a readily available and low-cost substrate, is the most commonly used material for CD production frontiersin.org. CGTase acts on the α-1,4-glycosyl chains of starch, amylose, amylopectin, dextrins, and glycogen (B147801) frontiersin.org. The cyclization activity of CGTase cleaves a linear glucan chain and then forms an intramolecular α-1,4-glycosidic bond to create a cyclic cyclodextrin molecule researchgate.net. CGTases are primarily extracellular enzymes produced by various microorganisms, predominantly bacteria, including species from the Bacillus, Paenibacillus, Klebsiella, and Thermoanaerobacterium genera lidsen.comlongdom.org. Some archaea and fungi have also been reported to produce CGTase lidsen.com.

Optimization of Bioprocess Parameters for Enhanced γ-CD Yield

Optimizing the bioprocess parameters is crucial for enhancing the yield and selectivity of γ-CD production, as wild-type CGTases typically produce a mixture of CDs researchgate.netresearchgate.net. Various factors, including enzyme properties, reaction conditions, and substrate characteristics, influence the outcome of the enzymatic conversion frontiersin.orgatlantis-press.comejbiotechnology.infoscienceopen.com.

Enzyme Engineering and Strain Improvement for γ-CGTase Predominance

Achieving a CGTase that predominantly produces γ-CD is a key area of research researchgate.netresearchgate.net. Enzyme engineering techniques, such as site-directed mutagenesis, can be employed to modify the amino acid residues in the active site of CGTase to improve γ-CD specificity researchgate.net. For instance, modifications in the subsite -3 and the central subsite of Bacillus clarkii γ-CGTase have been investigated to enhance γ-CD production researchgate.net. Strain improvement of CGTase-producing microorganisms through techniques like culture medium optimization and heterologous expression in suitable hosts such as Escherichia coli, Bacillus subtilis, and Pichia pastoris can lead to increased enzyme production and potentially altered product ratios lidsen.comlidsen.com. Coexpression of chaperone proteins can also enhance the soluble expression of CGTase in heterologous hosts lidsen.comlidsen.com. The use of appropriate promoters can further improve enzyme yields lidsen.comlidsen.com.

Influence of Reaction Conditions (e.g., pH, Temperature, Substrate Concentration) on Production Selectivity

Reaction conditions significantly impact the yield and selectivity of γ-CD production.

pH: The optimal pH for CGTase activity and γ-CD production varies depending on the enzyme source tandfonline.comfrontiersin.orgatlantis-press.comejbiotechnology.infonih.gov. While many CGTases exhibit optimal activity in the neutral to alkaline range, some show higher γ-CD proportions under slightly acidic to neutral conditions tandfonline.comfrontiersin.orgejbiotechnology.info. For example, CGTase from Bacillus agaradhaerens KSU-A11 showed a maximum γ-CD proportion at pH 7, although the total CD yield was highest at pH 10 ejbiotechnology.info. CGTase from Brevibacterium sp. No. 9605 had an optimum pH of 7.0 for γ-CD formation tandfonline.com.

Temperature: Temperature affects both enzyme activity and starch gelatinization researchgate.nettandfonline.comatlantis-press.com. The optimal temperature for γ-CD formation also varies tandfonline.comatlantis-press.com. Lower reaction temperatures can sometimes lead to a higher proportion of γ-CD ejbiotechnology.info. For instance, Bacillus agaradhaerens KSU-A11 CGTase showed a maximum γ-CD percentage at 35°C, while maximum total CD conversion was at 55°C ejbiotechnology.info. The CGTase from Brevibacterium sp. No. 9605 had an optimum temperature of 50°C for γ-CD formation tandfonline.com. High substrate viscosity at lower temperatures can suppress γ-CD formation, necessitating strategies like enzyme pretreatment or moderate heat treatment combined with enzymatic treatment researchgate.net.

Substrate Concentration: The concentration of starch can influence the yield and type of CDs produced tandfonline.comresearchgate.net. High substrate concentrations can sometimes decrease the yield of γ-CD and total CDs tandfonline.com. The optimal starch concentration for maximum γ-CGTase production has been reported to be low in some cases, with higher concentrations leading to decreased enzyme production, possibly due to catabolite repression nih.gov.

Other factors, such as the presence of metal ions (e.g., Ca²⁺) and complexing agents, can also affect CGTase activity and product selectivity tandfonline.comejbiotechnology.infonih.govnih.gov. The addition of calcium ions can increase the heat stability of CGTase and influence CD formation tandfonline.comejbiotechnology.info. Certain organic solvents, like ethanol (B145695) or cyclododecanone, have been shown to increase the yield or purity of γ-CD researchgate.nettandfonline.comnih.govresearchgate.net.

Here is a table summarizing some reported optimal conditions for γ-CD production:

| CGTase Source | Substrate | Optimal pH | Optimal Temperature (°C) | Notes | Source |

| Bacillus clarkii 7364 | Potato starch | 7.0 | 50 | Enhanced yield with mutant A223K and isoamylase | nih.gov |

| Bacillus agaradhaerens KSU-A11 | Gelatinized potato starch | 7.0 | 35 | Higher γ-CD proportion at pH 7, maximum total CD at pH 10 and 55°C | ejbiotechnology.info |

| Brevibacterium sp. No. 9605 | Soluble starch | 7.0 | 50 | Effect of Ca²⁺ and ethanol noted | tandfonline.com |

| Evansella caseinilytica | Soluble starch | 9.0 | 37, 45 | Optimal for enzyme production; γ-CD is major product | nih.gov |

Immobilization Techniques for CGTase in γ-CD Production

Immobilization of CGTase on solid supports is a widely used strategy to improve the economic viability of γ-CD production ejbiotechnology.inforesearchgate.netmdpi.com. Immobilization allows for the recovery and reuse of the enzyme, simplifies product purification, and enables continuous operation of the process ejbiotechnology.inforesearchgate.netresearchgate.net.

Supported Immobilization Methodologies (e.g., DEAE-cellulose, silica (B1680970), ultrafiltration membranes)

Various support materials and methodologies have been explored for immobilizing CGTase for CD production. These include:

DEAE-cellulose: This is an ion-exchange support that can be activated, for example, with glutaraldehyde (B144438), for covalent immobilization of CGTase researchgate.netbio-conferences.org. Studies have investigated optimizing parameters like enzyme amount, pH, glutaraldehyde concentration, and immobilization time for efficient binding and activity recovery on DEAE-cellulose researchgate.netbio-conferences.org.

Silica: Aminoalkyl-functionalized silica, such as that treated with 3-aminopropyltriethoxy silane, can be used as a support ejbiotechnology.infomdpi.comgoogle.com. Activation with dialdehydes like glutaraldehyde facilitates covalent attachment of the enzyme ejbiotechnology.infomdpi.comgoogle.com. While high immobilization yields can be achieved, the efficiency can sometimes be low, potentially due to diffusional limitations within the support matrix mdpi.com.

Ultrafiltration Membranes: CGTase can be used in conjunction with ultrafiltration membrane systems, allowing for the retention of the enzyme while the smaller CD products pass through researchgate.netnih.gov. This setup facilitates continuous production and separation nih.gov. CGTase can also be immobilized directly onto modified ultrafiltration membranes researchgate.net.

Other Supports: Numerous other materials have been used for CGTase immobilization, including activated charcoal, diatomaceous earth, cellulose (B213188) derivatives, agarose, chitosan, gelatin, porous polymers, metal-organic frameworks (MOFs), and natural supports like curdlan (B1160675) and vegetable sponge nih.govejbiotechnology.inforesearchgate.netmdpi.comgoogle.com. Immobilization methods include covalent attachment, adsorption, entrapment, and cross-linking researchgate.netmdpi.com.

Impact of Immobilization on Enzyme Stability and Catalytic Efficiency

Immobilization can significantly impact the properties of CGTase, often leading to improved stability and altered catalytic efficiency compared to the free enzyme ejbiotechnology.inforesearchgate.netmdpi.com.

Stability: Immobilized CGTases generally exhibit enhanced thermal and pH stability ejbiotechnology.inforesearchgate.netmdpi.com. The support matrix can provide a protective environment, reducing enzyme denaturation ejbiotechnology.info. For instance, CGTase immobilized on aminopropyl-functionalized silica-coated superparamagnetic nanoparticles showed a shift in optimal temperature and significant enhancement in thermal stability ejbiotechnology.info. Immobilized enzymes can retain a higher percentage of their initial activity over prolonged periods or repeated use compared to their free counterparts ejbiotechnology.inforesearchgate.netgoogle.com.

Catalytic Efficiency: Immobilization can influence the catalytic efficiency of CGTase, affecting parameters like optimal temperature, pH, and substrate requirements longdom.orgejbiotechnology.inforesearchgate.net. While some studies report shifts in optimal conditions for immobilized enzymes, others show similar optimal pH values to the free enzyme longdom.orgejbiotechnology.info. The immobilization process and the nature of the support can also affect the enzyme's activity recovery and loading efficiency ejbiotechnology.inforesearchgate.netbio-conferences.org. Diffusional limitations within the support can sometimes lead to lower observed activity or a lag phase in the reaction mdpi.com. However, immobilized CGTases can maintain significant activity over numerous operational cycles in continuous or repetitive batch processes ejbiotechnology.inforesearchgate.netgoogle.com.

Here is a table illustrating the impact of immobilization on CGTase properties:

Economic and Industrial Scale-Up Challenges in γ-CD Manufacturing

A significant factor contributing to the high cost is the efficiency and specificity of the available γ-CGTases researchgate.netnih.gov. While progress has been made in identifying and engineering enzymes with improved γ-CD specificity, obtaining enzymes with sufficiently high activity, stability, and desired product selectivity for large-scale production remains a challenge researchgate.netnih.gov. Wild-type CGTases often produce a mixture of cyclodextrins, necessitating costly and complex purification processes to isolate γ-CD wikipedia.orgjrc.ac.inlidsen.com.

Purification of γ-CD is particularly challenging due to its high water solubility compared to β-CD, which can be easily crystallized wikipedia.orgjrc.ac.in. Purification typically involves expensive and time-consuming chromatographic techniques or the use of complexing agents to induce precipitation wikipedia.orgjrc.ac.in. The removal of these complexing agents, especially organic solvents, can require energy-intensive processes like steam distillation, further increasing production costs acs.orgacs.org.

Scaling up the enzymatic process from laboratory to industrial scale introduces complexities related to reactor design, enzyme stability under large-scale operating conditions, and efficient mixing of highly concentrated starch slurries researchgate.net. High substrate viscosity at increased concentrations can suppress enzymatic activity and reaction efficiency researchgate.net.

Moreover, the yield of γ-CD from enzymatic conversion can be limited by factors such as end-product inhibition and the coupling activity of CGTase, which can lead to the breakdown of cyclodextrins nih.gov. Achieving high conversion rates to γ-CD with minimal formation of other cyclodextrins and byproducts is crucial for improving economic viability.

Despite these challenges, there is ongoing research and development focused on improving the economic feasibility of γ-CD production. This includes the exploration of more efficient enzymes, optimized reaction conditions, novel extraction and purification methods like aqueous two-phase systems, and the use of immobilized enzymes for reusability frontiersin.orgnih.govresearchgate.netresearchgate.net. The development of cost-efficient production processes is essential to meet the growing demand for γ-CD in various high-value applications cnif.cnresearchgate.net.

The high price of γ-CD can limit its widespread adoption, particularly in cost-sensitive markets persistencemarketresearch.comdataintelo.com. However, the increasing demand in sectors like pharmaceuticals and food, driven by its unique properties, continues to incentivize efforts to overcome these manufacturing challenges cnif.cnresearchgate.netglobalgrowthinsights.comdataintelo.com.

Here is a table summarizing some research findings on γ-CD production:

| CGTase Source | Substrate | Conditions | γ-CD Yield/Conversion | Notes | Source |

| Bacillus clarkii 7364 | Soluble starch | pH 12, 55 °C, glycyrrhizic acid (2% w/v), 5 U/g starch CGTase, 15% (w/v) starch | 47% (w/w) conversion | Ratio of γ:β-CD was 89:11. High selectivity. | nih.gov |

| Alkalophilic Bacillus | β-Cyclodextrin | pH 7.0, 65 °C, glycyrrhizin (B1671929) (3%), 200 units enzyme/g β-CD, 10 mmol/L β-CD | >32.7% conversion | Synthesis from β-CD. | scientific.netresearchgate.net |

| Brevibacterium sp. | Starch | Optimized conditions | 32.9% | In presence of 5-cyclohexadecen-1-one. | researchgate.net |

| Bacillus clarkii 7364 | Potato starch | Optimized conditions, cyclododecanone | 50.4% (w/w) | researchgate.net | |

| Recombinant γ-CGTase mutant A223K + isoamylase | Starch | pH 7.0, 50 °C, 10h | 72.5% (w/w) | Highest reported yield. | researchgate.net |

| Bacillus macerans CGTase | Soluble starch | Ultrafiltration system, complexing agent (1-nonanol) | Increased yield | Ultrafiltration system and complexing agent improved yield. | researchgate.net |

| Bacillus cereus CGTase | Soluble starch | EOPO/potassium phosphates liquid biphasic system, NaCl | 74.4% yield (top phase) | Extractive bioconversion, reusability of enzyme observed. | frontiersin.orgresearchgate.net |

| Evansella caseinilytica γ-CGTase | Soluble starch | Optimized medium, 0.1% starch, 24h reaction | 20.38% | γ-CD as major product (20.38% of 5% starch conversion). | nih.gov |

| CGTase displayed on PHA nanogranules | Starch | pH 9.0, 50 °C, 10h, K+, Ca2+, Mg2+ | 22.73% total CDs, 90.86% γ-CD in catalysate | Immobilized enzyme, reusable. | nih.gov |

| Multi-enzyme system | Non-food cellulose | In vitro ATP-free system | >90% purity | Novel pathway from non-food source. Productivity 517 g/m³/h from cellobiose. | nih.govcyclodextrinnews.com |

Fundamental Principles of Gamma Cyclodextrin Inclusion Complexation

Host-Guest Chemistry and Molecular Recognition Mechanisms

Molecular recognition in the context of γ-CD inclusion complexes refers to the process by which γ-CD (the host) selectively interacts with and encapsulates a guest molecule alfachemic.comrsc.org. This recognition is not based on the formation of covalent bonds but rather on a combination of non-covalent interactions and the geometric compatibility between the γ-CD cavity and the guest molecule rsc.orgmdpi.comresearchgate.net. The hydrophobic nature of the γ-CD cavity plays a crucial role in attracting less polar guest molecules from the aqueous environment ruc.dkoatext.comresearchgate.net.

Non-Covalent Interactions Governing Complex Formation

Several types of non-covalent interactions contribute to the driving force for the formation and stabilization of γ-CD inclusion complexes. These include:

Hydrophobic Effect: This is considered a primary driving force, particularly in aqueous solutions. The unfavorable interaction of hydrophobic guest molecules with water leads to their sequestration within the relatively non-polar γ-CD cavity. This process is entropically favorable due to the release of ordered water molecules from the cavity and around the guest upon complexation uliege.benlc-bnc.carsc.org.

Van der Waals Forces: These attractive forces arise from temporary fluctuations in electron distribution around interacting molecules. Van der Waals interactions between the atoms of the guest molecule and the inner surface of the γ-CD cavity contribute significantly to the stability of the complex pku.edu.cnrsc.orgmdpi.commdpi.commdpi.comnih.govconsensus.appconsensus.appbenthamopenarchives.com.

Hydrogen Bonding: While the interior of the cavity is hydrophobic, hydrogen bonding can occur between polar functional groups of the guest molecule and the hydroxyl groups located at the rims of the γ-CD cavity rsc.orgmdpi.commdpi.commdpi.comnih.govconsensus.appconsensus.appbenthamopenarchives.com. These interactions can influence the orientation of the guest within the cavity and contribute to complex stability mdpi.com.

Electrostatic Interactions: For charged guest molecules or modified cyclodextrins with charged substituents, electrostatic interactions can also play a role in complex formation alfachemic.comnih.gov.

Influence of Guest Molecule Conformation and Polarity on Encapsulation

The efficiency and nature of encapsulation are significantly influenced by the characteristics of the guest molecule, specifically its conformation and polarity pku.edu.cnnih.govmdpi.comuliege.bemdpi.comCurrent time information in Magadi, KE.fishersci.sethegoodscentscompany.commdpi.com.

Size and Shape Complementarity: The dimensions and shape of the guest molecule relative to the size and shape of the γ-CD cavity are critical for effective inclusion rsc.orgoatext.comresearchgate.net. γ-CD, with its larger cavity compared to α- and β-cyclodextrins, can accommodate larger or more complex guest molecules, such as tricyclic aromatic hydrocarbons like anthracene (B1667546) and phenanthrene (B1679779) alfachemic.com. The degree of fit influences the extent of contact between the guest and the cavity walls, impacting van der Waals interactions rsc.org.

Polarity: Hydrophobic guest molecules generally exhibit stronger interactions with the hydrophobic γ-CD cavity ruc.dkoatext.comresearchgate.net. However, molecules with both hydrophobic and hydrophilic regions can also form complexes, with the hydrophobic portion typically residing within the cavity researchgate.net. The polarity of the guest can also influence its solubility in the solvent, which in turn affects the complexation equilibrium mdpi.com.

Conformation: The conformation of a flexible guest molecule can change upon entering the γ-CD cavity to optimize interactions with the host consensus.app. The most stable conformation within the cavity will be the one that maximizes favorable non-covalent interactions and minimizes unfavorable steric hindrance nih.gov. The orientation of the guest molecule within the cavity is also determined by its functional groups and their potential for interaction with the CD rims consensus.app.

For example, studies on the complexation of Ginsenoside Re with different cyclodextrins showed that γ-CD formed the most stable complex, attributed to its larger cavity volume and the resulting stable spatial conformation of the guest within the host nih.gov.

Stoichiometry and Binding Affinity of γ-CD Inclusion Complexes

The interaction between γ-CD and a guest molecule results in the formation of an inclusion complex with a specific stoichiometry and binding affinity.

Determination of Molar Ratios (e.g., 1:1, 2:1 Host-Guest Complexes)

The stoichiometry of a γ-CD inclusion complex refers to the molar ratio of host (γ-CD) molecules to guest molecules in the complex. The most common stoichiometry is 1:1, where one guest molecule is encapsulated by one γ-CD molecule consensus.appmdpi.comnih.govacs.org. However, depending on the size and shape of the guest and the concentration of the host, other stoichiometries such as 1:2 (one host binding two guest molecules), 2:1 (two host molecules binding one guest molecule), or even higher-order complexes can occur nlc-bnc.carsc.orgscispace.commdpi.com.

Methods used to determine the stoichiometry include:

Job's Plot (Continuous Variation Method): This spectroscopic method involves preparing a series of solutions with a constant total molar concentration of host and guest but varying mole fractions. The change in a physicochemical property (e.g., absorbance, NMR chemical shift, enthalpy change) upon complexation is plotted against the mole fraction of the guest. The maximum deviation from linearity in the plot indicates the stoichiometry of the complex mdpi.comacs.orgscispace.com. For a 1:1 complex, the maximum is typically observed at a mole fraction of 0.5 acs.orgscispace.com.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can directly detect and identify inclusion complexes based on their mass-to-charge ratio, providing information about the stoichiometry of the complexes formed in solution mdpi.comnih.gov.

NMR Spectroscopy: Changes in the chemical shifts of host and guest protons upon complexation can be analyzed to determine the stoichiometry scispace.comnih.gov.

While 1:1 complexes are prevalent, 2:1 (host:guest) complexes can form, particularly with guest molecules that are larger or longer than the γ-CD cavity, where two γ-CD molecules encapsulate the guest mdpi.com. Conversely, 1:2 (host:guest) complexes can form with smaller guests mdpi.com.

Quantitative Analysis of Binding Constants and Complex Stability

The binding affinity of a γ-CD inclusion complex is quantitatively expressed by its binding or association constant (K or Ka). This constant reflects the equilibrium between the free host and guest molecules and the formed inclusion complex mdpi.commdpi.com. A higher binding constant indicates a stronger interaction and greater stability of the complex mdpi.com.

Binding constants can be determined by various techniques that monitor changes in a property of the host, guest, or complex as a function of concentration. Common methods include:

Spectroscopic Methods (UV-Vis, Fluorescence, NMR): Changes in absorbance, fluorescence intensity, or NMR chemical shifts upon complexation can be analyzed using appropriate binding models (e.g., Benesi-Hildebrand equation for 1:1 complexes) to calculate the binding constant mdpi.comscispace.comresearchgate.net.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat absorbed or released during the complexation process, allowing for the simultaneous determination of binding constant, enthalpy change (ΔH°), and stoichiometry ruc.dkrsc.orgnih.govacs.org.

Solubility Studies (Phase Solubility Analysis): The effect of increasing CD concentration on the solubility of a poorly soluble guest can provide information about complex formation and stability, often yielding an apparent stability constant nih.gov. An AL-type phase solubility profile, characterized by a linear increase in guest solubility with increasing CD concentration, is indicative of a 1:1 complex nih.gov.

The stability of the inclusion complex is influenced by the strength of the non-covalent interactions, the complementarity of the host and guest, and the surrounding environment (e.g., solvent, temperature, pH) mdpi.combenthamopenarchives.com. For instance, the stability constant of Ginsenoside Re with γ-CD (14,410 M⁻¹) was significantly higher than with β-CD (612 M⁻¹) and α-CD (22 M⁻¹), demonstrating the impact of cavity size on binding affinity for this specific guest nih.gov.

Data Table: Apparent Stability Constants (Ks) for Ginsenoside Re with Different Cyclodextrins nih.gov

| Cyclodextrin (B1172386) | Apparent Stability Constant (Ks) (M⁻¹) |

| α-CD | 22 |

| β-CD | 612 |

| γ-CD | 14,410 |

Thermodynamic and Kinetic Aspects of Complexation

The formation of γ-CD inclusion complexes is a dynamic process governed by thermodynamic and kinetic principles.

Thermodynamics:

The thermodynamics of complexation describe the energy changes associated with the process and determine the spontaneity and equilibrium of complex formation. The Gibbs free energy change (ΔG°) is a key thermodynamic parameter, and a negative ΔG° indicates a spontaneous process consensus.appnih.gov. ΔG° is related to the enthalpy change (ΔH°) and entropy change (ΔS°) by the equation: ΔG° = ΔH° - TΔS°, where T is the temperature.

Enthalpy Change (ΔH°): This reflects the heat absorbed or released during complex formation. Favorable non-covalent interactions (van der Waals forces, hydrogen bonding) contribute negatively to ΔH° (exothermic process), while the dehydration of the host cavity and guest molecule requires energy input, contributing positively to ΔH° (endothermic process) mdpi.commdpi.comconsensus.appacs.org.

The complexation process is often driven by both enthalpy and entropy mdpi.com. Enthalpy-entropy compensation is a phenomenon where changes in ΔH° and ΔS° for a series of related complexes compensate each other, leading to smaller variations in ΔG° and binding constants mdpi.comacs.org.

Studies using isothermal titration calorimetry (ITC) can provide detailed thermodynamic parameters (ΔH°, ΔS°, and heat capacity change, ΔCp) for γ-CD complexation, offering insights into the nature of the interactions involved ruc.dkrsc.orgacs.org.

Kinetics:

The kinetics of complexation describe the rate at which the inclusion complex forms and dissociates. The process involves the diffusion of the guest molecule to the γ-CD cavity, its entry into the cavity, and the subsequent stabilization of the complex consensus.app. Dissociation involves the reverse process.

Kinetic parameters, such as the association and dissociation rate constants, can be influenced by factors like temperature, concentration, and the structure of the guest molecule consensus.app. Techniques like NMR spectroscopy and stopped-flow methods can be used to investigate the kinetics of cyclodextrin complexation ruc.dk. Studies on the kinetics of γ-CD complexation, for example with adamantane (B196018) carboxylate, have provided insights into the dynamic nature of these interactions nih.gov.

Enthalpic and Entropic Contributions to Complex Formation

The thermodynamics of γ-CD inclusion complex formation are typically analyzed in terms of changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy change (ΔG) of the process according to the equation: ΔG = ΔH - TΔS, where T is the temperature. A negative ΔG indicates a spontaneous complex formation mdpi.com.

Complex formation is generally driven by enthalpy-entropy compensation, where changes in enthalpy are balanced by equivalent changes in entropy mdpi.com. Enthalpic contributions often arise from favorable interactions between the γ-CD cavity and the guest molecule, such as van der Waals forces, hydrophobic interactions, and hydrogen bonding cyclolab.humdpi.comnih.gov. The release of high-enthalpy water molecules from the relatively nonpolar γ-CD cavity into the bulk aqueous phase upon guest encapsulation is a significant driving force, contributing favorably to the enthalpy change mdpi.comtouro.edu.

Studies have investigated the thermodynamic parameters for γ-CD complexation with various guest molecules. For instance, the complexation of α-Mangostin with γ-CD was found to be spontaneous with negative ΔG and ΔH values, suggesting an enthalpy-driven process mdpi.com. Another study on the interaction of ionic liquids with natural cyclodextrins, including γ-CD, reported a wide range of binding constants, enthalpy changes, and entropy changes, highlighting the variability depending on the guest molecule capes.gov.br. Enthalpy-entropy compensation has been widely observed in cyclodextrin complexation, where large favorable enthalpy changes are often accompanied by unfavorable entropy changes capes.gov.brruc.dknih.govrsc.org.

Data from research findings illustrate these thermodynamic contributions:

| Guest Molecule | Host Cyclodextrin | Temperature (°C) | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Stoichiometry | Reference |

| α-Mangostin | γ-CD | 25 | -5.019 ± 0.224 | -5.520 | -1.67 | 1:1 | mdpi.com |

| Dodecaborate Clusters (B₁₂Br₁₂²⁻) | γ-CD | 25 | -4.01 | -10.2 | -20.8 | 1:1 | rsc.org |

| Dodecaborate Clusters (B₁₂I₁₂²⁻) | γ-CD | 25 | -2.55 | -12.8 | -34.4 | 1:1 | rsc.org |

| Ampicillin-sodium | γ-CD | 25 | -4.8 | -1.3 | 11.8 | 1:1 | scilit.com |

| Penicillin G-sodium | γ-CD | 25 | -4.8 | -2.2 | 8.7 | 1:1 | scilit.com |

Note: Values are approximate and may vary depending on experimental conditions and methods.

The relative contributions of enthalpy and entropy can vary significantly depending on the nature of the guest molecule and the experimental conditions, such as temperature and pH mdpi.comruc.dknih.gov.

Kinetics of Association and Dissociation Processes

The formation and dissociation of γ-CD inclusion complexes are dynamic equilibrium processes cyclolab.hu. The kinetics of these processes are described by association (ka) and dissociation (kd) rate constants oatext.comacs.org. The ratio of these rate constants determines the equilibrium stability constant (K) of the complex (K = ka/kd) oatext.comnih.gov.

In aqueous solutions, cyclodextrin complexes are in a state of rapid exchange, with complex formation and dissociation occurring on timescales typically in the range of milliseconds or less capes.gov.br. While stronger binding affinities generally correlate with slower dissociation rates, the rates remain relatively fast capes.gov.br.

Studies investigating the kinetics of cyclodextrin-guest binding often employ techniques that can monitor changes in guest concentration or properties over time, such as spectroscopic methods or electrochemical techniques benthamopenarchives.comuc.pt. For γ-CD, specific kinetic studies are less frequently reported compared to β-CD, but the fundamental principles of association and dissociation apply.

The rate constants are influenced by various factors, including the size and shape of the guest molecule, the fit within the γ-CD cavity, and the nature of the interactions involved ruc.dk. The threading of the guest molecule into and out of the γ-CD cavity involves overcoming energy barriers, which can be influenced by structural features of both the host and the guest nih.gov. For larger cyclodextrins like γ-CD, the kinetics of threading relatively flexible guest molecules can be very fast nih.gov.

Electrochemical methods, such as cyclic voltammetry, can be used to evaluate the formation and dissociation rate constants of cyclodextrin complexes, particularly when the guest molecule is electroactive benthamopenarchives.com. Changes in peak current and potential observed in voltammograms upon addition of cyclodextrin can provide insights into the complexation kinetics benthamopenarchives.com.

While specific kinetic data for γ-CD with a wide range of guests are not as extensively documented as thermodynamic data, the dynamic nature of the inclusion process is a fundamental aspect of γ-CD complexation. The rapid association and dissociation allow for the guest molecule to be readily released from the complex under appropriate conditions cyclolab.hucapes.gov.br.

Chemical Modifications and Advanced Derivatives of Gamma Cyclodextrin

Synthesis and Characterization of Substituted Gamma-Cyclodextrins

Chemical modifications typically involve the addition of various substituents to the primary or secondary hydroxyl groups of the glucopyranose units. mdpi.com This allows for fine-tuning of the cyclodextrin's physicochemical properties. mdpi.com

Methylated Gamma-Cyclodextrin (M-γ-CD) and its Enhanced Properties

Methylation involves the substitution of hydroxyl groups with methyl groups. mdpi.com Methylated this compound (M-γ-CD) is a derivative of γ-CD where some or all of the hydroxyl groups are replaced by methoxy (B1213986) groups. mdpi.comnih.gov This modification significantly enhances the hydrophobic characteristics of the cyclodextrin (B1172386). mdpi.com

M-γ-CD possesses a more extensive hydrophobic cavity compared to beta-cyclodextrin (B164692) (β-CD), facilitating the accommodation of larger molecules. mdpi.com The increased hydrophobicity due to methylation enhances the affinity between M-γ-CD and hydrophobic guest molecules, leading to more robust adsorption through hydrophobic interactions. mdpi.com This augmented property facilitates the formation of stable inclusion complexes. mdpi.com

Research findings indicate that M-γ-CD exhibits enhanced binding capacity for various contaminants, such as heavy metals. mdpi.com The retention of both primary and secondary hydroxyl groups in M-γ-CD provides potential binding sites that facilitate interactions like hydrogen bonding and electrostatic interactions, further enhancing binding efficiency. mdpi.com The structural modifications induced by methylation result in increased stability of the inclusion complexes formed with guest molecules. mdpi.com

A randomly substituted methylated this compound with an average degree of substitution (DS) of approximately 12 is available, demonstrating high solubility in water and methanol (B129727). cyclolab.hu

Here is a table summarizing some properties of M-γ-CD:

| Property | Description |

| Chemical Modification | Substitution of hydroxyl groups with methyl groups. mdpi.com |

| Hydrophobicity | Significantly enhanced compared to native γ-CD. mdpi.com |

| Cavity Size | More extensive hydrophobic cavity than β-CD. mdpi.com |

| Binding Capacity | Enhanced for hydrophobic molecules and certain contaminants. mdpi.com |

| Complex Stability | Increased stability of inclusion complexes. mdpi.com |

| Solubility | High solubility in water and methanol for derivatives with sufficient DS. cyclolab.hu |

Hydroxypropyl this compound (HP-γ-CD) and its Functional Attributes

Hydroxypropylation involves the introduction of hydroxypropyl groups to the cyclodextrin structure. mdpi.com Hydroxypropyl this compound (HP-γ-CD) is a hydroxyalkyl derivative of native γ-CD. alfachemic.com It is typically a mixture of multiple substitutions rather than a single pure product. alfachemic.com

HP-γ-CD retains the inclusion properties of native γ-CD but exhibits strong anti-crystallization ability, making it less prone to forming inclusion complex crystals with guest molecules. alfachemic.com It can effectively encapsulate bulky molecules due to its large cavity diameter. alfachemic.comcd-bioparticles.net

One of the key functional attributes of HP-γ-CD is its high water solubility. alfachemic.comcd-bioparticles.net This enhanced solubility expands its potential applications, particularly in areas requiring aqueous formulations. alfachemic.com HP-γ-CD has been explored for various applications, including its use in chiral separation in techniques like capillary electrochromatography. nih.gov

Here is a table summarizing some attributes of HP-γ-CD:

| Attribute | Description |

| Chemical Modification | Introduction of hydroxypropyl groups. mdpi.com |

| Anti-crystallization | Strong ability to prevent inclusion complex crystallization. alfachemic.com |

| Encapsulation Ability | Can encapsulate bulky molecules due to large cavity. alfachemic.comcd-bioparticles.net |

| Water Solubility | High water solubility. alfachemic.comcd-bioparticles.net |

| Nature of Product | Typically a mixture of multiple substitutions. alfachemic.com |

Other Common Derivatizations and Functionalization Strategies

Beyond methylation and hydroxypropylation, various other chemical derivatization and functionalization strategies are applied to γ-CD to modify its properties. These strategies aim to introduce different functional groups or create larger structures based on the cyclodextrin scaffold. mdpi.combeilstein-journals.org

Cross-linking is a common strategy where cyclodextrin molecules are bonded together through coupling agents to form insoluble three-dimensional networks. mdpi.comnih.gov This method often utilizes cross-linking agents like epichlorohydrin (B41342). mdpi.com Cross-linked cyclodextrin polymers can offer advantages such as the ability to form complexes with a wider variety of molecules by utilizing both the cyclodextrin cavity and the polymer matrix. mdpi.com

Polymerization involves incorporating cyclodextrin units into polymer chains, resulting in either soluble or insoluble polymers. mdpi.com This can be achieved by synthesizing vinyl derivatives of cyclodextrins that can participate in radical polymerization or by conjugating cyclodextrin derivatives as side chains to existing polymers. mdpi.com Polymerization allows for better control over the final structure and can lead to materials with tailored properties. mdpi.com

Other functionalization strategies include the introduction of ionic groups, amines, biomolecules, or drugs to the cyclodextrin structure. mdpi.comrsc.org These modifications can impart specific properties, such as improved binding to charged molecules or the ability to target specific biological entities. mdpi.comrsc.orgbeilstein-journals.org Selective functionalization at the primary or secondary hydroxyl groups is possible due to their differing reactivity. mdpi.combeilstein-journals.org Enabling technologies like microwave irradiation, ultrasound, and ball milling have been explored to achieve efficient and sometimes selective modification of cyclodextrins. beilstein-journals.org

Impact of Chemical Modification on γ-CD Host Properties

Modulation of Cavity Environment and Inclusion Capabilities

The introduction of substituents onto the γ-CD ring alters the chemical environment within and around the cyclodextrin cavity. Methylation, for instance, increases the hydrophobicity of the cavity, enhancing its ability to encapsulate hydrophobic guest molecules. mdpi.commdpi.com This increased hydrophobicity can lead to stronger interactions and improved solubilization of poorly water-soluble compounds. mdpi.commdpi.combiosynth.com

The size and nature of the substituents can also influence the effective size and shape of the cavity, impacting which molecules can be accommodated and how they fit within the host. While native γ-CD has a relatively large cavity capable of encapsulating a wide range of molecules, modifications can fine-tune this capability. mdpi.comalfachemic.com For example, HP-γ-CD, while based on the large γ-CD cavity, has functional attributes that allow it to encapsulate bulky molecules effectively. alfachemic.comcd-bioparticles.net

The degree of substitution also plays a crucial role in modulating the cavity environment and inclusion capabilities. researchgate.net Different degrees of substitution can lead to variations in solubility and complexation efficiency, and the optimal degree of substitution can depend on the specific guest molecule. researchgate.net

Alterations in Interaction Selectivity and Binding Specificity

Chemical modifications can significantly alter the interaction selectivity and binding specificity of γ-CD derivatives towards guest molecules. mdpi.combeilstein-journals.org By introducing functional groups with specific chemical properties, interactions such as electrostatic interactions, hydrogen bonding, and van der Waals forces can be modulated. mdpi.commdpi.com

For instance, incorporating charged groups can enhance the binding of oppositely charged guest molecules. Similarly, modifications that increase hydrophobicity can improve the selective binding of hydrophobic compounds. mdpi.commdpi.com The ability to selectively bind to specific molecules is particularly important in applications like separation processes and targeted delivery. mdpi.combeilstein-journals.org

Studies have shown that the type of substituent and the degree of substitution on cyclodextrins can strongly affect their crystallization inhibition ability and their capacity to stabilize supersaturated solutions of poorly water-soluble drugs. researchgate.net The enhanced hydrophobicity of methylated cyclodextrins, for example, has been linked to their effectiveness in inhibiting crystallization. researchgate.net

Furthermore, the structural diversity introduced by modifications allows for optimizing interactions with a wide range of compounds, including chiral molecules, enabling applications in enantioseparation. mdpi.comnih.gov The strategic placement of functional groups can lead to enhanced selectivity and improved resolution in such processes. mdpi.com

Advanced Analytical and Computational Methodologies for γ Cd Systems

Spectroscopic Characterization of γ-CD and its Inclusion Complexes

Spectroscopic techniques provide valuable insights into the molecular structure of γ-CD and the nature of its interactions with guest molecules in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of γ-CD and the investigation of the dynamics and geometry of its inclusion complexes in solution. Changes in the chemical shifts of the host (γ-CD) and guest molecules upon complexation provide evidence of inclusion and indicate the specific regions of the molecules involved in the interaction scispace.comnih.govkemdikbud.go.idijsrst.com.

Specifically, protons located within the hydrophobic cavity of γ-CD (H-3 and H-5) typically exhibit upfield shifts upon inclusion of a guest molecule due to the shielding effect of the guest's electron cloud kemdikbud.go.idacs.org. Conversely, protons on the outer surface of γ-CD (H-1, H-2, H-4, H-6) are generally less affected or show smaller shifts kemdikbud.go.id. Similarly, the chemical shifts of the guest molecule's protons are altered upon entering the γ-CD cavity, with the magnitude and direction of the shift providing information about the orientation and location of the guest within the cavity nih.govacs.org.

Two-dimensional (2D) NMR techniques, such as 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly useful for mapping the spatial proximity between the protons of γ-CD and the guest molecule within the inclusion complex acs.orgruc.dk. Cross-peaks observed between specific protons of the host and guest in ROESY spectra confirm the inclusion phenomenon and help to determine the penetration depth and orientation of the guest inside the γ-CD cavity acs.orgruc.dk. For instance, cross-peaks between the internal protons of γ-CD (H-3, H-5) and specific protons of the guest molecule indicate that those parts of the guest are located within the cyclodextrin (B1172386) cavity acs.org.

NMR spectroscopy can also be used to determine the stoichiometry of inclusion complexes, often in conjunction with methods like Job's plot (continuous variation method) scispace.comnih.gov. By monitoring changes in NMR chemical shifts as a function of the mole fraction of the guest or host, the stoichiometry of the complex formed in solution can be determined scispace.comnih.gov.

UV-Visible (UV-Vis) Spectroscopy for Complex Formation and Stoichiometry

UV-Visible (UV-Vis) spectroscopy is a simple yet effective method for investigating the formation of γ-CD inclusion complexes, particularly when the guest molecule has a chromophore that absorbs in the UV-Vis region nih.govrsc.orgnih.govrsc.orgcapes.gov.brmdpi.comnih.govacs.orgscholarhub.vn. Changes in the guest molecule's UV-Vis spectrum, such as shifts in absorbance maxima or changes in intensity, upon the addition of γ-CD indicate an interaction and potential inclusion complex formation rsc.orgnih.govacs.org. These spectral changes are a result of the altered microenvironment experienced by the chromophore upon entering the hydrophobic cavity of γ-CD nih.govacs.org.

UV-Vis spectroscopy is frequently used to determine the stoichiometry and apparent formation (binding) constant (Kf) of γ-CD inclusion complexes in solution scispace.comacs.orgnih.govnih.govmdpi.commdpi.commdpi.com. Methods like the continuous variation method (Job's plot) or the Benesi-Hildebrand method are commonly applied scispace.comacs.orgnih.govmdpi.commdpi.commdpi.com.

In the Job's plot method, the absorbance change at a specific wavelength is measured for a series of solutions where the total concentration of host and guest is kept constant, but their molar ratio is varied scispace.comacs.orgmdpi.commdpi.com. The plot of the absorbance change versus the mole fraction of the guest or host shows a maximum or minimum at the molar ratio corresponding to the stoichiometry of the complex scispace.comacs.orgmdpi.commdpi.com. For γ-CD complexes, a maximum at a mole fraction of 0.5 often indicates a 1:1 host-guest stoichiometry acs.orgmdpi.commdpi.com.

The Benesi-Hildebrand method is used to determine the formation constant (Kf) and can also provide information about stoichiometry, particularly for 1:1 complexes scispace.comnih.govmdpi.com. This method involves plotting the reciprocal of the change in absorbance against the reciprocal of the cyclodextrin concentration (or guest concentration, depending on which is in excess) scispace.comnih.govmdpi.com. The linearity of the plot can suggest a 1:1 stoichiometry, and the Kf value can be calculated from the slope and intercept nih.govmdpi.com.

UV-Vis spectroscopy has been used to study the complexation of various guest molecules with γ-CD, including alpha-mangostin (B1666899), eflucimibe, doxycycline (B596269), and sanguinarine (B192314) nih.govrsc.orgrsc.orgmdpi.com. For example, studies have shown a 1:1 stoichiometry for the inclusion complex of alpha-mangostin with γ-CD using the Job plot method mdpi.com. Similarly, a 1:1 stoichiometric ratio and a formation constant were determined for the eflucimibe-gamma-cyclodextrin inclusion complex using the Benesi-Hildebrand method based on fluorescence data nih.gov.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of γ-CD and its inclusion complexes kemdikbud.go.idcapes.gov.brmdpi.com. Changes in the position, intensity, or shape of vibrational bands in the spectra of the complex compared to the free γ-CD and guest molecule can indicate intermolecular interactions and confirm the formation of an inclusion complex nih.govnih.govrsc.orgmdpi.comresearchgate.netnih.govresearchgate.net.

FT-IR spectroscopy is sensitive to changes in bond vibrations, particularly those involving polar functional groups mdpi.comresearchgate.net. Upon inclusion complex formation, shifts or changes in intensity may be observed in the characteristic bands of both the guest molecule and γ-CD, such as those corresponding to O-H stretching or C=O stretching vibrations nih.govnih.govresearchgate.net. These changes can arise from hydrogen bonding, van der Waals forces, or steric effects within the cyclodextrin cavity ufc.br. For instance, shifts in the C=O stretching vibration of a guest molecule have been observed upon complexation with cyclodextrins, indicating changes in the environment of this functional group nih.govnih.gov.

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations mdpi.com. It can provide information about the skeletal vibrations of molecules and changes in these vibrations upon inclusion nih.govifremer.fr. For example, studies using Raman spectroscopy have shown significant weakening or disappearance of specific stretching vibrations of guest molecules, such as S-S and C-S stretching, upon complexation with cyclodextrins, implying that these parts of the guest are enclosed within the CD cavity nih.govnih.gov.

Both FT-IR and Raman spectroscopy are valuable for confirming the formation of γ-CD inclusion complexes in the solid state and can provide insights into the nature of the host-guest interactions nih.govnih.govrsc.orgmdpi.comresearchgate.netnih.govresearchgate.net. The spectra of the inclusion complex are typically different from a simple physical mixture of γ-CD and the guest, further supporting the formation of a new solid phase rsc.orgmdpi.com.

Diffraction and Calorimetric Techniques

Diffraction and calorimetric techniques offer crucial information about the solid-state structure, crystallinity, and thermodynamic properties of γ-CD inclusion complexes.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity

X-ray Diffraction (XRD), particularly powder X-ray diffraction (PXRD), is a fundamental technique for examining the solid-state structure and crystallinity of γ-CD and its inclusion complexes nih.govnih.govresearchgate.netrsc.orgmdpi.comresearchgate.netcapes.gov.brmdpi.comnih.gov. The diffraction pattern of a crystalline material is unique and serves as a fingerprint of its solid form researchgate.net.

Pure crystalline γ-CD exhibits characteristic diffraction peaks at specific 2θ angles researchgate.netmdpi.com. Upon the formation of an inclusion complex, the original diffraction peaks of both the guest molecule (if crystalline) and γ-CD may disappear or shift, and new peaks may appear, indicating the formation of a new crystalline phase with a different lattice structure nih.govrsc.orgmdpi.comresearchgate.netmdpi.com. This change in the diffraction pattern is considered strong evidence for the formation of a true inclusion complex in the solid state, as opposed to a simple physical mixture rsc.orgmdpi.comresearchgate.net.

γ-CD inclusion complexes can exhibit different crystalline structures, such as tetragonal, monoclinic, hexagonal, channel-type, or cage-type, depending on the guest molecule and preparation method nih.govresearchgate.netcapes.gov.brnih.gov. For instance, an indomethacin-gamma-CD complex formed in a PEG carrier was found to have a tetragonal structure nih.gov. Studies on γ-CD inclusion complexes with polymers have also reported tetragonal and monoclinic crystalline structures capes.gov.br. Changes in crystallinity, such as a decrease in the relative crystallinity upon complex formation, can also be assessed by XRD nih.gov.

XRD is essential for confirming the successful formation of solid inclusion complexes and for understanding how the guest molecule influences the packing arrangement of γ-CD molecules nih.govresearchgate.netcapes.gov.brmdpi.com.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes that occur upon the binding of a guest molecule to γ-CD in solution ruc.dkmdpi.comnih.govrsc.orgmdpi.comufc.brscilit.comfarmaciajournal.com. This allows for the determination of the thermodynamic parameters of the inclusion process, including the enthalpy change (ΔH°), entropy change (ΔS°), and the binding constant (K) ruc.dknih.govrsc.orgmdpi.comufc.brscilit.comfarmaciajournal.com. From these values, the Gibbs free energy change (ΔG°) can be calculated using the equation ΔG° = -RT lnK = ΔH° - TΔS°, where R is the gas constant and T is the absolute temperature scilit.comfarmaciajournal.com.

ITC experiments typically involve the stepwise injection of a solution of the guest molecule into a solution of γ-CD (or vice versa) in a highly sensitive calorimeter ruc.dknih.govfarmaciajournal.com. The heat evolved or absorbed upon each injection is precisely measured nih.govfarmaciajournal.com. By analyzing the heat flow as a function of the molar ratio of guest to host, the stoichiometry (n) of the complex, the binding constant (K), and the enthalpy change (ΔH°) can be determined from a single experiment nih.govufc.brscilit.comfarmaciajournal.com. The entropy change (ΔS°) is then calculated scilit.comfarmaciajournal.com.

The thermodynamic parameters obtained from ITC provide valuable insights into the driving forces behind the inclusion process nih.govufc.brfarmaciajournal.com. A negative ΔG° indicates a spontaneous binding process nih.gov. The relative contributions of ΔH° and ΔS° reveal whether the complex formation is primarily driven by enthalpy (e.g., hydrogen bonding, van der Waals forces) or entropy (e.g., hydrophobic effect, release of ordered water molecules from the cavities) nih.govufc.brscilit.com. For example, studies have shown that the complexation of certain antibiotics with natural cyclodextrins, including γ-CD, is entropy-driven scilit.com. Conversely, other complexes may be enthalpy-driven or a combination of both nih.govrsc.org.

ITC is considered one of the most accurate methods for determining the binding constants and thermodynamic profiles of cyclodextrin inclusion complexes nih.govmdpi.com. It has been applied to study the interaction of γ-CD with various guest molecules, providing quantitative data on the strength and nature of the host-guest interactions ruc.dkrsc.orgufc.brscilit.com.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior and Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial thermal analysis techniques employed to investigate the thermal behavior and stability of γ-CD and its inclusion complexes. TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition temperatures and the presence of volatile components like water. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and glass transitions, as well as providing insights into the energy changes associated with processes like dehydration or decomposition.

Studies utilizing TGA have shown that γ-CD typically exhibits weight loss at temperatures below its decomposition, primarily attributed to the release of water molecules from its cavity and the intermolecular space. For instance, commercial γ-CD has been reported to show a mass loss of around 7.5% in the temperature range of 50–150 °C, with a peak maximum for water release around 63.4 °C. mdpi.combeilstein-journals.org Another study indicated a 10% weight loss in the range of 300–450 K (approximately 27-177 °C) associated with the release of both crystal water inside the cavity and in the intermolecular space. beilstein-journals.org The onset temperature for water release in γ-CD may be lower compared to α- and β-CD, potentially linked to higher mobility of water molecules within the larger γ-CD cavity. mdpi.com

DSC analysis complements TGA by providing calorimetric data on these thermal events. An endothermic peak is typically observed in the DSC curve of γ-CD, corresponding to the heat absorbed during the dehydration process. This endothermic effect can have a maximum around 365 K (approximately 92 °C). beilstein-journals.org The enthalpy change associated with water release from γ-CD has been determined to be around 112 J g⁻¹ (20.5 kJ mol⁻¹ H₂O). beilstein-journals.org

The formation of inclusion complexes with γ-CD can significantly alter the thermal stability of the guest molecule. For example, sucralose, which decomposes rapidly at 90 °C, showed dramatically improved stability when loaded into γ-CD metal-organic frameworks (CD-MOFs), with significantly reduced degradation observed at the same temperature over an extended period. nih.gov DSC and TGA are thus valuable tools for confirming the formation of inclusion complexes and evaluating their thermal stability compared to the free guest molecule and host. nih.govnih.govacs.orguprm.edu

Table 1: Thermal Analysis Data for γ-Cyclodextrin

| Technique | Observed Event | Temperature Range (°C) | Notes | Source |

| TGA | Water release | 50–150 | Mass loss ~7.5%, peak max ~63.4 °C | mdpi.combeilstein-journals.org |

| TGA | Water release | ~27–177 (300-450 K) | Mass loss 10% | beilstein-journals.org |

| DSC | Endothermic peak (H₂O) | ~92 (365 K) | Enthalpy change ~112 J g⁻¹ (20.5 kJ mol⁻¹ H₂O) | beilstein-journals.org |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques provide powerful in silico approaches to complement experimental studies of γ-CD systems, offering detailed insights into interaction mechanisms, binding affinities, and dynamic behavior at the molecular level.

Molecular Docking Simulations for Host-Guest Interaction Prediction and Binding Affinity

Molecular docking simulations are widely used to predict the preferred binding orientation and affinity of a guest molecule within the γ-CD cavity. This technique explores various possible poses of the guest within the host binding site and estimates a binding score or energy for each pose. ajchem-a.com

Studies employing molecular docking have investigated the complexation of γ-CD with a variety of guest molecules, including drugs like erlotinib (B232) and macrolide antibiotics, as well as other organic compounds. ajchem-a.comtandfonline.comajchem-a.com These simulations help to elucidate the key interactions driving complex formation, such as hydrogen bonding, van der Waals forces, and hydrophobic effects, and predict the stoichiometry of the complex, often finding a 1:1 host-guest ratio to be prevalent for appropriately sized guests. ajchem-a.commdpi.comrsc.orgnih.gov

Binding energy calculations from molecular docking provide a theoretical estimation of the stability of the inclusion complex. For example, docking studies of ginsenoside Re with cyclodextrins showed a binding energy of -6.70 kcal/mol with γ-CD, which was the highest affinity among α- and β-CD, correlating with experimental solubility data. mdpi.comnih.gov Another study investigating macrolide antibiotics found binding affinities with γ-CD, with azithromycin (B1666446) showing a high interaction energy. ajchem-a.comajchem-a.com

Table 2: Examples of Molecular Docking Results for γ-Cyclodextrin Complexes

| Guest Molecule | Host Molecule | Predicted Stoichiometry | Binding Energy (kcal/mol) | Key Interactions Mentioned | Source |

| Erlotinib | γ-Cyclodextrin | 1:1? | -25.86 kJ/mol (-6.18 kcal/mol) | Hydrogen bonds, Van der Waals | tandfonline.com |

| Ginsenoside Re | γ-Cyclodextrin | 1:1 | -6.70 | Hydrogen bonds | mdpi.comnih.gov |

| Azithromycin | γ-Cyclodextrin | Not specified | -6.1 | Hydrogen bonding, Van der Waals | ajchem-a.comajchem-a.com |

| Erythromycin | γ-Cyclodextrin | Not specified | Not specified | Hydrogen bonding, Van der Waals | ajchem-a.comajchem-a.com |

| Clarithromycin | γ-Cyclodextrin | Not specified | Not specified | Hydrogen bonding, Van der Waals | ajchem-a.comajchem-a.com |

| Sucralose | γ-CD in CD-MOF | Not specified | Preferential location inside cavities | Not specified | nih.gov |

| Cholic acid | γ-CD dimer | Not specified | Not specified | Hydrophobic, Van der Waals, Shape complementarity | rsc.org |

| Cholesterol | γ-CD dimer | Not specified | Not specified | Hydrophobic, Van der Waals, Shape complementarity | rsc.org |

| Doxorubicin (B1662922) | γ-CD dimer | Not specified | Different binding affinity compared to β-dimer | H-bond interactions with hydroxyl groups | rsc.org |

Molecular docking provides a valuable initial assessment of potential host-guest interactions and binding strengths, guiding further experimental and computational investigations. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

Molecular Dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of γ-CD systems, providing information about the stability of complexes, the dynamics of guest inclusion and release, and conformational changes of the host and guest molecules in a simulated environment, often including solvent. nih.gov

MD simulations have been applied to study the dynamic behavior of γ-CD itself, such as the dimerization of γ-CD molecules and the stability of different dimer orientations. acs.orgcapes.gov.brresearchgate.netacs.org These simulations have shown that in aqueous solution, the tail-to-tail orientation might be the most stable for γ-CD dimers. acs.org

Furthermore, MD simulations are essential for understanding the stability and behavior of γ-CD inclusion complexes over time. Studies have used MD to investigate the inclusion process of various guest molecules into the γ-CD cavity, confirming the formation of stable complexes and providing details on the guest's orientation and movement within the cavity. mdpi.commdpi.comnih.govtandfonline.com For instance, MD simulations of ginsenoside Re with γ-CD indicated that a portion of the guest molecule is embedded in the cavity, stabilized by hydrogen bonds and van der Waals interactions, contributing to the complex's stability. mdpi.com MD simulations have also shown that γ-CD can fully include molecules like ataluren (B1667667) due to its appropriate cavity size. tandfonline.com Analyzing MD trajectories allows researchers to monitor the atomic-level stability of these complexes and understand the forces driving complexation, including van der Waals interactions, hydrophobic forces, and C–H⋯π interactions. mdpi.com

MD simulations can also reveal the influence of the environment, such as the presence of solvent, on the stability and dynamics of γ-CD systems. acs.org They provide a dynamic perspective that complements the static view offered by molecular docking. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure, properties, and interactions within γ-CD molecules and their complexes at a high level of theory. DFT can provide detailed insights into the nature of chemical bonds, non-covalent interactions, and the distribution of electron density.

DFT calculations have been employed to characterize the stabilization interactions within γ-CD itself, including intramolecular hydrogen bonding and hyperconjugation effects, which contribute to its structural rigidity. mdpi.com Studies have analyzed electron density using methods like "Atoms in Molecules" (AIM) and "Natural Bond Orbital" (NBO) analysis to understand these interactions. mdpi.com

In the context of host-guest complexes, DFT calculations are used to study the electronic structure changes upon complexation and to quantify interaction energies. isuct.rursc.orgrsc.org DFT can help determine the preferred binding sites and orientations of guest molecules within the γ-CD cavity by calculating complexation energies. isuct.ru For example, DFT studies on the inclusion of benzo[a]pyrene (B130552) in γ-CD investigated both 1:1 and 1:2 stoichiometries, calculating complexation energies to assess their favorability. isuct.ru

By providing a detailed quantum mechanical description, DFT calculations offer fundamental insights into the electronic factors that govern the formation and stability of γ-CD complexes.

Advanced Materials and Nanostructures Incorporating Gamma Cyclodextrin

Gamma-Cyclodextrin-Based Metal-Organic Frameworks (γ-CD-MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials formed by the coordination of metal ions or clusters with organic ligands. The incorporation of cyclodextrins, particularly γ-CD, as organic linkers has led to the development of biocompatible and highly porous γ-CD-MOFs, attracting significant interest in various fields.

Synthesis and Structural Diversity of γ-CD-MOFs

The synthesis of γ-CD-MOFs commonly employs a vapor diffusion method. This technique typically involves dissolving γ-CD and alkali metal salts, such as potassium hydroxide (B78521) (KOH), in an aqueous solution, followed by the diffusion of a solvent like methanol (B129727) vapor into the solution over a period, often several days. fishersci.ptfishersci.camims.comfishersci.nl This method can yield colorless cubic crystals. mims.com

Alternative synthetic strategies have been explored to improve synthesis time and control crystal size. These include ultrasonication and seed-mediated techniques. mims.comfishersci.nlfishersci.no A facile and green seed-mediated method has been proposed to rapidly synthesize γ-CD-MOFs, resulting in decreased MOF size when seeds are added. fishersci.nl Adjusting parameters such as reactant ratio, γ-CD concentration, temperature, reaction duration, and the choice of diffusing solvent can influence crystal size and characteristics. fishersci.no For instance, increasing γ-CD concentration can lead to larger cubic crystals. fishersci.no

γ-CD-MOFs typically exhibit a three-dimensional microporous structure, often crystallizing in cubic space groups such as Im3m or I432 when potassium ions are used as the metal centers. fishersci.ptmims.comthegoodscentscompany.com The structure involves γ-CD units linked by metal ions. fishersci.ptfishersci.camims.comthegoodscentscompany.com Within the crystal structure, pairs of γ-CD molecules can combine to form a barrel-like structure containing a hydrophobic nanopore. fishersci.ca Additionally, a spherical hydrophilic nanopore can be formed at the center of the (γ-CD)6 unit. fishersci.camims.com The use of different alkali metal ions like K+, Rb+, and Cs+ can also influence the resulting MOF structure. fishersci.cafishersci.nl

Pore Engineering and Functionalization within γ-CD-MOF Architectures

The inherent porosity of γ-CD-MOFs allows for the encapsulation of various guest molecules within their channels and cavities. fishersci.cafishersci.nlfishersci.nonih.gov The pore characteristics, including size and chemical environment, can be engineered by modifying the synthesis conditions. For example, the choice of solvent can significantly influence the encapsulation efficiency of guest molecules. fishersci.ptfishersci.nl

Functionalization of γ-CD-MOFs can be achieved through various approaches, including the incorporation of functional molecules or the use of functionalized cyclodextrin (B1172386) ligands. fishersci.nlfishersci.nonih.gov One example involves the incorporation of Ru(dcbpy)32+ complexes within the MOF structure for applications such as electrochemiluminescence sensing. nih.gov

Pore activation is a key step to maximize the encapsulation capability of MOFs. Supercritical carbon dioxide (scCO2) has been explored as a facile method for activating γ-CD-MOFs without causing channel blockage or framework collapse, leading to higher surface area and larger pore volume. nih.gov This scCO2-assisted method has also been applied for the impregnation of insoluble drugs like honokiol (B1673403) into the MOF pores, achieving higher loading compared to conventional liquid phase methods. nih.gov

Surface functionalization can also be employed to create oriented γ-CD-MOF films with tailored properties. For instance, using a thiol-modified γ-CD and a liquid phase epitaxial layer-by-layer method, oriented γ-CD-MOF films with arrayed CD channels perpendicular to the substrate surface have been fabricated. nih.gov These oriented films demonstrated enhanced recognition and faster adsorption of biomolecules compared to polycrystalline films, highlighting the impact of controlled pore alignment. nih.gov

This compound-Hydrogel Hybrids

Hydrogels are cross-linked polymeric networks capable of absorbing large amounts of water or biological fluids. Integrating cyclodextrins, particularly γ-CD, into hydrogel structures creates hybrid materials that combine the hydrogel's swelling and retention properties with γ-CD's ability to form inclusion complexes. guidetopharmacology.orgciteab.com

Fabrication Techniques for γ-CD Cross-linked Hydrogels

γ-CD can be directly cross-linked through its numerous hydroxyl groups to form hydrogel networks. fishersci.cafishersci.com Chemical cross-linking methods are commonly employed to create permanent γ-CD hydrogels. wikipedia.org A simple and effective technique involves the one-pot reaction of γ-CD with a cross-linking agent like epichlorohydrin (B41342) (EPI). fishersci.cafishersci.com This method allows for the formation of a cross-linked γ-CD network while largely retaining the cyclodextrin cavity's ability to form inclusion complexes. fishersci.cafishersci.com

Physical cross-linking through intermolecular forces is also possible due to the hydrophilic exterior of γ-CD. wikipedia.org

Modulation of Swelling and Retention Properties in Hydrogel Systems

The swelling behavior of hydrogels is a critical factor influencing their capacity for drug loading and the kinetics of drug release. guidetopharmacology.org γ-CD cross-linked hydrogels can exhibit high swellability. fishersci.cafishersci.comepa.gov The degree of swelling can be influenced by variations in the fabrication process, leading to differences in the extent of cross-linking. fishersci.cafishersci.com

A key advantage of incorporating γ-CD into hydrogels is its ability to form inclusion complexes with guest molecules, particularly hydrophobic compounds. This inclusion complexation enhances the loading and retention capacity of the hydrogel compared to hydrogels made from linear polymers that lack inclusion capabilities. fishersci.cafishersci.comthegoodscentscompany.com Studies have shown that γ-CD hydrogels can achieve significantly higher drug loading efficiencies (e.g., a 4-fold increase for josamycin) compared to hydrogels fabricated from linear dextran (B179266). fishersci.cafishersci.comthegoodscentscompany.com The formation of these inclusion complexes allows the hydrogel to support drug concentrations well above the intrinsic solubility of the free drug. thegoodscentscompany.com The swelling of the hydrogel facilitates the diffusion of encapsulated molecules. guidetopharmacology.org

Integration of this compound with Nanocarriers

This compound is increasingly utilized as a component in the design and fabrication of various nanocarrier systems. Its ability to form inclusion complexes with hydrophobic molecules and its biocompatibility make it suitable for enhancing the properties of nanocarriers. americanelements.comereztech.comatamanchemicals.comnih.gov

γ-CD molecules can self-assemble in aqueous solutions to form nano- and microparticles, which can serve as nanocarriers. americanelements.com Furthermore, γ-CD can be integrated with other types of nanoparticles through conjugation or incorporation. For instance, γ-CD has been conjugated with gold nanoparticles (AuNPs), often using linkers such as polyethylene (B3416737) glycol (PEG), to create hybrid nanocarriers capable of encapsulating and delivering hydrophobic compounds like curcumin (B1669340). ereztech.comatamanchemicals.com These hybrid systems leverage the properties of both the inorganic nanoparticle and the cyclodextrin.

γ-CD-based nanocarriers can improve the solubility and enhance the permeability of encapsulated drugs across biological membranes. americanelements.comereztech.comatamanchemicals.com Examples of such systems include γ-CD nanogels designed for applications like ocular drug delivery, where they can prolong drug retention. guidetopharmacology.org Another approach involves the formation of nanoparticles with a core-shell structure, such as those composed of cholesteryl oleate (B1233923) crystal cores and multiple nanosheet shells formed by γ-CD inclusion complex crystals, demonstrating effective drug loading. nih.gov Modified γ-CD derivatives, such as mannose-modified γ-CD, can be used to create targeted nanoparticles for specific applications. ereztech.com

Cyclodextrin-Capped Gold Nanoparticles for Enhanced Functionality

Cyclodextrin-capped gold nanoparticles (AuNP@CDs) have garnered significant attention due to the combined advantages of gold nanoparticles (AuNPs) and cyclodextrins. dovepress.comresearchgate.net AuNPs provide unique physical and chemical properties, including surface plasmon resonance and a large surface area, while CDs enhance aqueous solubility, loading capacity, and stability. scirp.orgdovepress.comnih.gov

In AuNP@CDs, cyclodextrin molecules can bind directly to the surface of AuNPs, often via thiol (SH) groups, with the AuNPs supporting the monolayer assembly of CDs. dovepress.comresearchgate.net The type and concentration of the cyclodextrin used can influence the size of the resulting nanoparticles. Studies have shown that using γ-CD modified with thiol groups (γ-SH-CD) can result in smaller particles compared to using β- or α-SH-CD. dovepress.comresearchgate.net Increasing the ratio of CD to the gold precursor (e.g., AuCl₄⁻) can also lead to a decrease in nanoparticle size. dovepress.com

These hybrid materials act as multifunctional platforms. The hydrophobic cavity of the cyclodextrin cap can encapsulate guest molecules through host-guest interactions, while the gold nanoparticle core provides a scaffold and contributes its inherent properties. researchgate.net This architecture allows for enhanced loading efficiency and controlled release of encapsulated substances. dovepress.com Furthermore, CD-modified AuNPs can serve as multisite hosts for binding other molecules. dovepress.com

AuNP@CDs have shown promise in various applications, including catalysis and the development of artificial enzyme models, where the complexation of metal catalytic centers with CD-modified AuNPs plays a key role. dovepress.comresearchgate.net Their unique properties also make them attractive building blocks for fabricating supramolecular functionalized electrodes and biosensors. dovepress.com

Interactions with Carbon Nanotubes for Novel Composites

This compound exhibits interesting interactions with carbon nanotubes (CNTs), leading to the formation of novel composite materials with altered properties. Studies have shown clear evidence of intermolecular interactions between γ-cyclodextrin and single-walled carbon nanotubes (SWNTs). tudublin.ieacs.orgresearchgate.net

Composite samples of γ-cyclodextrin and HiPco carbon nanotubes have been prepared through methods such as grinding and refluxing. tudublin.ieacs.org Analysis using techniques like absorption and Raman spectroscopy, and differential scanning calorimetry, has provided insights into these interactions. tudublin.ieacs.org For instance, shifts in the tangential displacement modes (TDM) and radial breathing modes (RBMs) observed in Raman spectra suggest that γ-CD can interact with SWNTs. acs.org These shifts may indicate strains induced by adsorbed cyclodextrins on the surface of nanotube ropes, potentially stiffening the bonds and restricting molecular vibrations. acs.org

While van der Waals forces are proposed to contribute to the adsorption of cyclodextrins onto nanotube surfaces, the specific nature and strength of the interaction can be influenced by the preparation method. acs.orgresearchgate.net For example, refluxing methods may result in stronger interactions between SWNTs and γ-CD compared to simple grinding. acs.org

The interaction between cyclodextrins and CNTs can lead to the formation of functional nanocomposites. researchgate.net These composites can leverage the properties of both components, such as the large surface area of CNTs and the inclusion capabilities of γ-CD. researchgate.netnih.gov For instance, multiwalled carbon nanotube-cyclodextrin nanocomposites have been developed for applications like solid-phase microextraction, where the presence of γ-CD on the nanotube surface allows for the complexation of analytes. nih.gov

Development of γ-CD Nanosponges and Nanogels

This compound is utilized in the development of nanosponges and nanogels, which are porous, cross-linked polymer networks with nanoscale dimensions. mdpi.comresearchgate.netekb.egresearchgate.net These materials are promising for various applications, including drug delivery, due to their ability to encapsulate molecules and their tunable properties. mdpi.comresearchgate.netekb.eg